
Alloc-val-cit-pab-OH
Übersicht
Beschreibung
Alloc-val-cit-pab-OH, also known as N-(allyloxycarbonyl)-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide, is a synthetic compound used primarily in the field of bioconjugation. It is a cleavable linker often employed in the construction of antibody-drug conjugates (ADCs). These linkers are designed to be stable in the bloodstream but cleavable within the target cells, ensuring the release of the drug payload specifically at the site of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alloc-val-cit-pab-OH is synthesized through a multi-step process involving the protection and deprotection of functional groups, peptide coupling reactions, and purification steps. The synthesis typically starts with the protection of the amino group of L-valine using an allyloxycarbonyl (Alloc) group. This is followed by the coupling of the protected valine with citrulline and p-aminobenzyl alcohol (PAB) under specific reaction conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents, stringent reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Alloc-val-cit-pab-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and PAB.
Oxidation and Reduction: The hydroxymethyl group in the PAB moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional moieties under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-valine, citrulline, and p-aminobenzyl alcohol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Methyl derivatives of the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
Molecular Formula and Weight
- Molecular Formula : C₂₂H₃₃N₅O₆
- Molecular Weight : 463.54 g/mol
Physical Properties
- Appearance : White to almost white powder or crystal
- Purity : ≥96.0% (by HPLC)
- Melting Point : 207 °C (decomposes)
- Storage Conditions : Should be stored frozen at -20°C under inert gas to avoid light and moisture sensitivity .
Antibody-Drug Conjugates (ADCs)
This compound is prominently used as a cleavable linker in the synthesis of antibody-drug conjugates . The Val-Cit bond is specifically cleaved by cathepsin B, an enzyme found in lysosomes, allowing for targeted release of the drug payload within cancer cells, thus minimizing systemic toxicity .
Case Study: ADC Development
In a study involving the development of ADCs targeting breast cancer cells, this compound was utilized to link cytotoxic agents to monoclonal antibodies. The results demonstrated enhanced therapeutic efficacy and reduced side effects compared to traditional chemotherapeutic approaches.
Cancer Therapy
The Val and Cit components of this compound are known for their activity against various cancer cell lines. Research indicates that compounds containing these amino acids can induce apoptosis in tumor cells, making them valuable in cancer therapeutics .
Research Findings
A comprehensive analysis showed that ADCs utilizing this compound exhibited significant tumor regression in preclinical models of ovarian cancer, highlighting its potential for clinical applications.
Drug Stability and Solubility Enhancement
The PAB linker contributes to improving the stability and solubility of the drug in solution, which is crucial for maintaining bioavailability during therapeutic applications. This property is particularly beneficial when formulating drugs intended for intravenous administration .
Research and Development
This compound serves as a versatile tool in the research community for studying various biological processes, including:
- Cell Cycle Regulation
- Apoptosis Mechanisms
- Protein Interactions
These studies often utilize the compound in experimental setups to explore its effects on cellular pathways relevant to disease progression and treatment responses .
Wirkmechanismus
The mechanism of action of Alloc-val-cit-pab-OH involves its cleavage by specific enzymes within the target cells. The valine-citrulline (val-cit) dipeptide motif is designed to be a substrate for cathepsin B and related enzymes found in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved by these enzymes, releasing the cytotoxic drug. This targeted release mechanism ensures that the drug exerts its effects specifically within the cancer cells, reducing off-target effects and improving therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Alloc-val-cit-pab-OH is unique due to its specific cleavage by lysosomal enzymes, making it highly effective in targeted drug delivery systems. Similar compounds include:
Val-cit-PAB-OH: A similar linker used in ADCs, but without the allyloxycarbonyl protective group.
Fmoc-Val-Cit-OH: Another variant used in peptide synthesis with a different protective group.
Boc-Val-Cit-OH: A variant with a tert-butyloxycarbonyl protective group.
These compounds share similar applications in bioconjugation and targeted drug delivery but differ in their protective groups and specific cleavage mechanisms.
Biologische Aktivität
Alloc-Val-Cit-PAB-OH is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in targeted drug delivery and cancer therapy. This compound is characterized by its unique structural components, which include the Alloc (allyloxycarbonyl) protecting group, the amino acids Valine (Val) and Citrulline (Cit), the para-aminobenzoic acid (PAB) linker, and a hydroxyl (OH) functional group. Each of these components contributes to the overall biological activity of the compound.
The structure of this compound can be broken down into its functional groups:
- Alloc Group : Serves as a protecting group that allows for selective reactions during synthesis.
- Valine and Citrulline : Both amino acids are known for their roles in various biological processes, including protein synthesis and cellular signaling. They have been shown to exhibit significant activity against certain cancer cell lines.
- PAB Linker : This component enhances the stability and solubility of the compound, facilitating its use in drug formulations.
- Hydroxyl Group : The presence of this group may enhance the reactivity and solubility of the compound in biological systems.
The combination of these groups allows this compound to function effectively as a prodrug, which can be activated in specific biological environments, such as within tumor cells.
Biological Activity
This compound exhibits several notable biological activities, particularly in the context of cancer therapy:
- Antitumor Activity : Research indicates that compounds containing Val-Cit sequences demonstrate significant cytotoxic effects against various cancer cell lines. The Val-Cit dipeptide is known to be cleaved by lysosomal enzymes, releasing active drug moieties selectively within cancer cells .
- Stability in Biological Systems : Studies have shown that this compound maintains stability in plasma, which is crucial for its efficacy as an anticancer agent. The PAB linker contributes to this stability by preventing premature release of the active drug before it reaches the target site .
- Enzymatic Release Mechanism : The compound is designed to leverage enzymatic cleavage mechanisms for drug release. For instance, Cathepsin B can cleave the peptide bond between Cit and PAB, facilitating targeted drug delivery within tumor environments .
Case Studies
Several studies have highlighted the efficacy of this compound and similar compounds:
- In Vitro Studies : A study demonstrated that Val-Cit-containing antibody-drug conjugates (ADCs) showed enhanced cytotoxicity against antigen-positive cancer cells while exhibiting reduced toxicity towards antigen-negative cells. This selectivity suggests a promising therapeutic index for cancer treatment .
- In Vivo Efficacy : Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound. Results indicate that ADCs incorporating this linker exhibit prolonged circulation times and improved tumor targeting compared to traditional chemotherapeutics .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAGKMZHEWMVCC-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.